molecular formula C5H8OS B2443455 3-Methylthietane-3-carbaldehyde CAS No. 1781044-19-6

3-Methylthietane-3-carbaldehyde

Cat. No. B2443455
CAS RN: 1781044-19-6
M. Wt: 116.18
InChI Key: WTGDTEZZCUWFSZ-UHFFFAOYSA-N
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Description

3-Methylthietane-3-carbaldehyde is a chemical compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C5H8OS/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3 . The molecular weight is 116.18 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 116.18 . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

3-Methylthietane-3-carbaldehyde and its related compounds have been a focus in the synthesis of heterocyclic chemistry. For example, research on the chemistry of related analogs like 2-chloroquinoline-3-carbaldehyde and its applications from 2013 to 2017 has been reviewed, emphasizing the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).

Antimicrobial Applications

Another area of interest has been the development of antimicrobial agents using derivatives of similar compounds. For instance, Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, a compound related to this compound, have been synthesized and evaluated for antimicrobial activity, showing significant efficacy against both gram-positive and gram-negative bacteria and fungi (Bairagi et al., 2009).

Magnetic and Fluorescent Properties

Research has also been conducted on the magnetic and fluorescent properties of derivatives. For example, the first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions has led to the discovery of a new {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014). Additionally, the synthesis of bischromones by a deformylative Mannich type reaction on chromone-3-carbaldehyde using α-aminoacid as the source of amine has been explored, which is relevant for understanding the properties of related 3-carbaldehyde compounds (Panja et al., 2009).

Synthesis of Functionalized Products

A significant application is in the synthesis of functionalized products. For instance, an efficient method has been developed for the synthesis of β-benzyl-substituted five-membered heterocyclic carbaldehydes via transient directing group-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes, yielding a library of highly selective functionalized products (Reddy et al., 2020).

Safety and Hazards

The safety information available indicates that 3-Methylthietane-3-carbaldehyde is classified under the GHS05 and GHS08 pictograms . The hazard statements include H227, H318, H360D, and H412 . Precautionary statements include P201, P202, P210, P273, P280, P281, P305+P351+P338, P308+P313, P310, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

3-methylthietane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGDTEZZCUWFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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